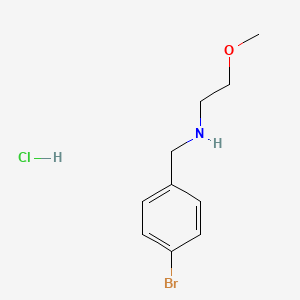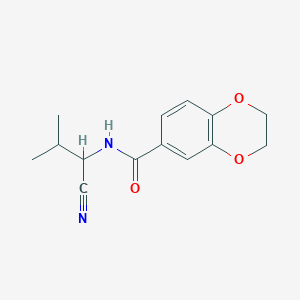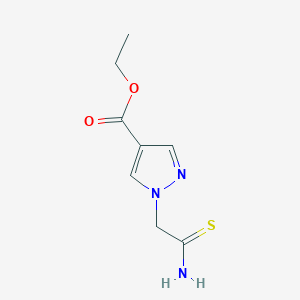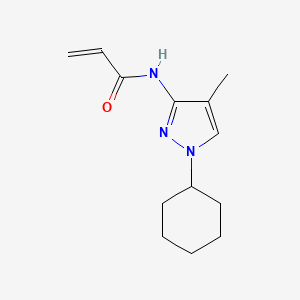
N-(4-Bromobenzyl)-2-methoxyethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-Bromobenzyl)-2-methoxyethanamine hydrochloride” is a chemical compound. It likely contains a bromobenzyl group, which is a benzyl group with a bromine atom attached, and a methoxyethanamine group, which is an ethanamine with a methoxy group attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reductive amination, a process where an aldehyde or ketone reacts with an amine in the presence of a reducing agent .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely has a benzyl group (a benzene ring attached to a CH2 group), which is substituted with a bromine atom at the 4th position. Attached to the benzyl group is an ethanamine group (an ethane with an amine group), which is substituted with a methoxy group at the 2nd position .Chemical Reactions Analysis
The compound may undergo reactions typical of bromobenzenes, amines, and ethers. For instance, the bromine atom might be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Bromobenzenes are typically dense, colorless to pale yellow liquids. Amines can be gases, liquids, or solids, and they often have a fishy smell. Ethers are typically colorless, volatile liquids .Scientific Research Applications
Analytical Detection and Identification
N-(4-Bromobenzyl)-2-methoxyethanamine hydrochloride, as part of the N-benzyl phenethylamine class, has been the focus of analytical chemistry research due to its structural similarity to novel psychoactive substances. High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been developed for the detection and quantification of such compounds in biological matrices. This analytical method is crucial for forensic toxicology and clinical diagnosis of intoxications related to novel psychoactive substances, providing insights into their pharmacokinetics and toxicology (Poklis et al., 2014).
Synthetic Pathways and Chemical Analysis
Research in forensic chemistry has focused on the synthesis and structural analysis of substituted N-benzyl phenethylamines, including compounds similar to N-(4-Bromobenzyl)-2-methoxyethanamine hydrochloride. Studies involve the synthesis from readily available precursor materials and the subsequent analysis using gas chromatography-mass spectrometry (GC-MS) and gas chromatography-infrared spectroscopy (GC-IR). These analyses help in understanding the chemical properties, synthetic routes, and potential forensic implications of these substances (Abiedalla et al., 2021).
Pharmacological and Behavioral Effects
Research on the pharmacological and behavioral effects of novel synthetic hallucinogens, structurally related to N-(4-Bromobenzyl)-2-methoxyethanamine hydrochloride, has been conducted to understand their impact on the central nervous system. These studies involve assessing the discriminative stimulus effects and locomotor activity in rodents, contributing to the knowledge of the psychoactive properties and potential risks associated with the use of these substances (Gatch et al., 2017).
Metabolic Pathways and Toxicology
The in vivo metabolism and toxicological profile of phenethylamines, akin to N-(4-Bromobenzyl)-2-methoxyethanamine hydrochloride, are crucial for understanding their biotransformation and potential toxic effects. Studies in this area focus on identifying urinary metabolites and understanding metabolic pathways in model organisms, which is essential for toxicological analysis, risk assessment, and the development of therapeutic interventions in cases of poisoning (Kanamori et al., 2002).
Mechanism of Action
Target of Action
Similar compounds, such as 2c-b, have been found to have a high affinity for the 5-ht2a receptor . The N-benzyl derivative of 2C-B, which is structurally similar to N-(4-Bromobenzyl)-2-methoxyethanamine hydrochloride, was found to have even higher binding affinity .
Mode of Action
For instance, in an SN2 type mechanism, a nucleophile may attack the carbon atom at the same time that the electrons kick off onto the bromine to form the bromide anion .
Biochemical Pathways
Similar compounds have been found to affect the serotonin system, particularly the 5-ht2a receptor , which plays a crucial role in the regulation of mood, anxiety, and schizophrenia among other neurological processes.
Pharmacokinetics
Similar compounds are generally consumed orally or nasally . The onset of action, elimination half-life, and duration of action can vary depending on the route of administration .
Result of Action
Similar compounds have been classified as stimulants and hallucinogens , suggesting that they may have psychoactive effects.
Safety and Hazards
As with any chemical, handling “N-(4-Bromobenzyl)-2-methoxyethanamine hydrochloride” would require appropriate safety measures. It’s important to avoid inhalation, skin contact, and eye contact. The compound should be used only in a well-ventilated area, and protective clothing, gloves, and eye/face protection should be worn .
Future Directions
The future directions for this compound would depend on its applications. If it’s a pharmaceutical, future research might focus on improving its efficacy, reducing its side effects, or finding new therapeutic uses. If it’s a chemical reagent, future research might focus on finding new reactions it can be used in or improving its synthesis .
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-methoxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-13-7-6-12-8-9-2-4-10(11)5-3-9;/h2-5,12H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJGTPHWNDCYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=C(C=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromobenzyl)-2-methoxyethanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B2801012.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-3-nitrobenzenesulfonamide](/img/structure/B2801014.png)
amine](/img/structure/B2801015.png)


![3-Fluorosulfonyloxy-5-[2-(oxolan-2-yl)propan-2-ylcarbamoyl]pyridine](/img/structure/B2801021.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2801022.png)
![(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid](/img/no-structure.png)

![1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2801028.png)
![(Z)-3-chloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2801029.png)
![6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2801030.png)

